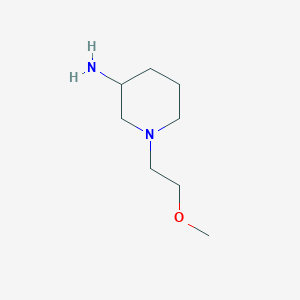

1-(2-Methoxyethyl)piperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(9)7-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKXCEYSOXUATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Piperidine Derivatives in Scientific Discovery

Piperidine (B6355638), a six-membered heterocyclic amine, is a cornerstone in the design and development of new drugs and chemical tools. uni.lu Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from antipsychotics and analgesics to anticancer agents and antivirals. vulcanchem.com The prevalence of the piperidine motif in both natural products, such as alkaloids like atropine (B194438) and morphine, and synthetic drugs underscores its remarkable biological compatibility and versatile chemical nature. vulcanchem.com

The significance of the piperidine ring lies in its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule. biosynth.com Its three-dimensional structure can enhance membrane permeability, facilitate crucial binding interactions with biological targets like receptors and enzymes, and improve metabolic stability, all of which are critical factors in the development of effective therapeutic agents. biosynth.comscbt.com The diverse pharmacological activities exhibited by piperidine derivatives, including anti-inflammatory, antimicrobial, and central nervous system modulatory effects, further cement their status as a vital scaffold in medicinal chemistry. biosynth.comresearchgate.net

A Closer Look at 1 2 Methoxyethyl Piperidin 3 Amine As a Research Tool

1-(2-Methoxyethyl)piperidin-3-amine emerges as a compound of interest due to its unique combination of structural features. It possesses the foundational piperidine (B6355638) ring, a primary amine group at the 3-position, and a methoxyethyl substituent on the piperidine nitrogen. This specific arrangement of functional groups provides a versatile platform for chemical modification and exploration of structure-activity relationships (SAR).

The primary amine at the 3-position serves as a key handle for introducing a wide array of substituents, allowing chemists to systematically alter the compound's properties and biological activity. The 1-(2-methoxyethyl) group can influence the molecule's polarity, solubility, and conformational flexibility, which are important for its interaction with biological systems.

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its value as a research scaffold can be inferred from studies on structurally similar compounds. For instance, derivatives of 1-(2-ethoxyethyl)piperidine have been investigated for their myelostimulatory activity, suggesting that the N-alkoxyethyl substituent can impart significant biological effects. niscpr.res.in Furthermore, the broader class of 3-aminopiperidine derivatives are crucial intermediates in the synthesis of various pharmaceutical drugs.

The compound is often available as a dihydrochloride (B599025) salt, which typically enhances its stability and solubility for research applications. biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | vulcanchem.com |

| Monoisotopic Mass | 158.1419 Da | vulcanchem.com |

| Predicted XlogP | -0.3 | vulcanchem.com |

This interactive table provides key physicochemical data for the parent compound.

Scope and Research Focus of This Article

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, often commercially available, precursor structures known as starting materials. icj-e.orgslideshare.net This process is achieved by breaking key bonds, a process known as disconnection, which corresponds to the reverse of a known chemical reaction. icj-e.org

Applying this strategy to this compound, two primary disconnection points are evident on the piperidine (B6355638) scaffold: the bond between the piperidine nitrogen and the methoxyethyl group (C-N bond) and the bond between the C3 carbon and the amino group (C-N bond).

Disconnection 1 (N1-C bond): Breaking the bond between the piperidine ring nitrogen and the 2-methoxyethyl group is a logical first step. This leads to two key precursors: piperidin-3-amine (B1201142) and a suitable 2-methoxyethyl electrophile , such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate. This disconnection corresponds to a forward synthetic step of N-alkylation.

Disconnection 2 (C3-N bond): An alternative disconnection breaks the bond at the C3 position. This approach suggests a reaction between a 1-(2-methoxyethyl)piperidin-3-one precursor and an amine source, such as ammonia (B1221849). The forward reaction for this strategy is typically a reductive amination.

Further deconstruction of the piperidine ring itself can lead back to more fundamental starting materials. For instance, 3-aminopiperidine derivatives can be synthesized from precursors like L-glutamic acid or through the reduction of substituted pyridines. snnu.edu.cnniscpr.res.inniscpr.res.in

Based on this analysis, the synthesis of this compound relies on a few key precursors, which can be selected based on availability, cost, and the desired synthetic route.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | Corresponding Synthetic Strategy | Starting Material for Precursor (Examples) |

|---|---|---|

| Piperidin-3-amine | N-Alkylation | L-Glutamic Acid, 3-Aminopyridine |

| 1-Bromo-2-methoxyethane | N-Alkylation | 2-Methoxyethanol |

| 1-(2-Methoxyethyl)piperidin-3-one | Reductive Amination | 1-(2-Methoxyethyl)-4-oxopiperidine |

| 2-Methoxyethylamine (B85606) | Reductive Amination | 2-Methoxyethanol |

| Piperidin-3-one (B1582230) | Reductive Amination | N-Protected Piperidin-4-one |

Classical and Modern Synthetic Routes

The synthesis of this compound and its analogues can be accomplished through several well-established and modern chemical methods. The choice of route often depends on factors like scale, desired stereochemistry, and functional group tolerance.

N-Alkylation and Reductive Amination Strategies

N-Alkylation represents the most direct method for synthesizing the target compound. This strategy involves the reaction of a secondary amine (the piperidine nitrogen of 3-aminopiperidine) with an alkyl halide. umich.edu To synthesize this compound, piperidin-3-amine (or its protected form) is reacted with a 2-methoxyethyl halide. The reaction is typically performed in the presence of a base, such as potassium carbonate or Huenig's base (N,N-diisopropylethylamine), to neutralize the hydrohalic acid formed during the reaction. researchgate.netresearchgate.net Common solvents for this transformation include acetonitrile (B52724) or dimethylformamide (DMF). researchgate.netresearchgate.net While direct alkylation is straightforward, it can sometimes lead to the formation of quaternary ammonium (B1175870) salts, although using a non-nucleophilic base and controlling stoichiometry can mitigate this side reaction. researchgate.netmasterorganicchemistry.com

Reductive Amination is a versatile and widely used alternative for forming C-N bonds. masterorganicchemistry.comresearchgate.net This two-part process begins with the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine. This intermediate is then reduced in situ to the target amine. libretexts.org For the synthesis of this compound, two primary reductive amination pathways exist:

Reaction of 1-(2-methoxyethyl)piperidin-3-one with an ammonia source.

Reaction of piperidin-3-one with 2-methoxyethylamine.

A key advantage of reductive amination is the use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduce the iminium ion intermediate without affecting the starting carbonyl compound. masterorganicchemistry.comyoutube.com This allows for a convenient one-pot procedure. youtube.com For large-scale synthesis, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to reduce intermediate amides or imines. vulcanchem.comgoogle.com

Table 2: Comparison of N-Alkylation and Reductive Amination for Synthesis

| Feature | N-Alkylation Strategy | Reductive Amination Strategy |

|---|---|---|

| Key Reaction | Nucleophilic substitution (SN2) | Imine/enamine formation followed by reduction |

| Precursors | Piperidin-3-amine + 2-methoxyethyl halide | Piperidin-3-one + 2-methoxyethylamine OR 1-(2-methoxyethyl)piperidin-3-one + ammonia |

| Reagents | Base (e.g., K₂CO₃, Huenig's base) | Mild reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) |

| Advantages | Direct, conceptually simple | High flexibility, good control, often one-pot, wide substrate scope |

| Potential Issues | Over-alkylation (quaternary salt formation) | Requires carbonyl precursor, potential for side reactions if not controlled |

Stereoselective and Asymmetric Synthesis Approaches

The carbon at the 3-position of the piperidine ring is a chiral center. Consequently, producing enantiomerically pure this compound often requires stereoselective synthetic methods. Several advanced strategies have been developed for the asymmetric synthesis of 3-aminopiperidine scaffolds.

One major strategy is to start from the chiral pool , using readily available enantiopure starting materials. L-glutamic acid, a natural amino acid, can be converted through a multi-step sequence involving cyclization into enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.inniscpr.res.in

Asymmetric catalysis offers a powerful alternative for establishing the desired stereochemistry.

Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of appropriately substituted pyridine (B92270) derivatives can yield chiral piperidines. rsc.org More recently, a Rh-catalyzed asymmetric reductive Heck reaction has been reported to produce enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. snnu.edu.cn

Biocatalysis: The use of enzymes offers a green and highly selective method. ω-transaminases have been successfully employed for the asymmetric amination of prochiral ketones like 1-Boc-3-piperidone to give either the (R)- or (S)-3-amino-1-Boc-piperidine with high enantiomeric excess. beilstein-journals.org Multi-enzyme cascades combining galactose oxidase and imine reductase have also been designed to synthesize chiral protected 3-aminopiperidines from amino alcohol precursors. rsc.org

Other Asymmetric Methods: A variety of other methods have been developed, including the diastereoselective synthesis of highly substituted piperidines through nitroalkene, amine, and enone condensation, which can be rendered asymmetric by using a chiral amine auxiliary. rsc.orgacs.org Ring expansion of chiral prolinol derivatives also provides a route to optically active 3-substituted piperidines. rsc.orgrsc.org

Table 3: Examples of Asymmetric Synthesis Strategies for 3-Aminopiperidine Scaffolds

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiopure starting materials like L-glutamic acid. niscpr.res.inniscpr.res.in | Multi-step process, stereochemistry is derived from the starting material. |

| Asymmetric Hydrogenation | Catalytic reduction of pyridinium (B92312) or tetrahydropyridine (B1245486) precursors using a chiral catalyst. snnu.edu.cnrsc.org | High efficiency, catalytic amount of chiral source needed. |

| Transaminase-Mediated Amination | Enzymatic conversion of a prochiral ketone (e.g., 1-Boc-3-piperidone) to a chiral amine. beilstein-journals.org | High enantioselectivity, environmentally benign ("green") conditions, specific enzyme for each enantiomer. |

| Diastereoselective Condensation | One-pot condensation of a nitroalkene, amine, and enone, often using a chiral amine auxiliary to induce stereochemistry. rsc.orgacs.org | Excellent diastereoselectivity and enantiomeric purity, forms highly substituted piperidines. |

Functionalization and Derivatization Methodologies

The core structure of this compound and its analogues offers multiple sites for further chemical modification. These derivatizations are crucial for exploring structure-activity relationships in medicinal chemistry and for creating diverse chemical libraries.

Modification at the Piperidine Nitrogen

While the target compound already possesses a 2-methoxyethyl group at the N1 position, the synthetic routes described allow for the creation of a wide array of analogues by varying this substituent. Using the N-alkylation or reductive amination strategies, virtually any desired group can be installed on the piperidine nitrogen of a 3-aminopiperidine precursor. For example, reacting piperidin-3-amine with different alkyl or benzyl (B1604629) halides under basic conditions can yield a library of N-substituted derivatives. researchgate.netresearchgate.net Similarly, reductive amination of piperidin-3-one with various primary or secondary amines provides another powerful route to diverse N-substituted analogues.

Modifications at the Amine Group and Piperidine Ring Carbons

Modifications at the C3-Amine Group: The primary amine at the C3 position is a versatile handle for functionalization.

Acylation: The amine readily reacts with acylating agents like acyl chlorides and anhydrides to form stable amides. For instance, reaction with benzoyl chloride produces N-benzoyl derivatives, a transformation that can also be used for pre-column derivatization in HPLC analysis to introduce a UV-active chromophore. google.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides. This is another common derivatization used for analysis and synthesis. researchgate.net

Alkylation: The primary amine can be further alkylated to form secondary or tertiary amines using reductive amination or direct alkylation methods.

Modifications at the Piperidine Ring Carbons: Direct and selective functionalization of the C-H bonds of the piperidine ring is a more advanced but powerful strategy.

The electronic properties of the ring nitrogen influence the reactivity of the ring carbons. The C3 position is generally deactivated towards electrophilic substitution or C-H insertion due to the inductive electron-withdrawing effect of the nitrogen. nih.gov

Site-selective C-H functionalization can be achieved using rhodium catalysis. By carefully choosing the N-protecting group and the specific rhodium catalyst, functionalization can be directed to either the C2 or C4 positions of the piperidine ring. nih.govnih.gov

Accessing 3-substituted analogues via direct C-H functionalization is challenging. An indirect approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive and stereoselective opening of the cyclopropane (B1198618) ring to install a substituent at the C3 position. nih.govnih.gov

Table 4: Common Derivatization Reactions

| Position | Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|---|

| C3-Amine | Acylation | Benzoyl chloride | Amide |

| C3-Amine | Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| C3-Amine | Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary amine (isopropyl) |

| C2/C4-Carbon | C-H Functionalization | Aryldiazoacetate, Rhodium catalyst | Ester-substituted carbon |

Novel Synthetic Route Development and Optimization

A common and direct method for synthesizing N-substituted piperidines involves the reductive amination of a suitable piperidone precursor. For this compound, a potential route involves the reaction of 1-(2-methoxyethyl)piperidin-3-one with an amine source under reductive conditions. The optimization of this key transformation often focuses on the choice of reducing agent and reaction conditions. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can be effective, milder and more selective reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are compatible with a wider range of functional groups and generally result in fewer side products. researchgate.net The optimization of parameters such as stoichiometry, temperature, and solvent is crucial for maximizing yield and purity on a larger scale. vulcanchem.com

Recent advancements have explored innovative strategies to construct the substituted piperidine ring system. One-pot multicomponent reactions (MCRs) have emerged as a highly atom-economic approach for synthesizing polysubstituted piperidines. researchgate.net For instance, the reaction of anilines, aldehydes, and β-keto esters can be catalyzed by agents like zirconium tetrachloride to build the piperidine core, which can then be further functionalized. researchgate.net Another advanced approach involves intramolecular cyclization reactions. For example, titanium-promoted 5- or 6-endo-trig cyclizations of amino-alcohols can stereoselectively form di- & tri-substituted piperidines. researchgate.net Similarly, gold-catalyzed annulation procedures have been developed for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

The synthesis of chiral piperidine derivatives, such as enantiomerically pure 3-aminopiperidines, represents a significant challenge. Asymmetric synthesis is generally preferred over the resolution of racemic mixtures to achieve higher yields. beilstein-journals.org One novel and highly efficient method is the asymmetric amination of a prochiral ketone precursor using ω-transaminases. beilstein-journals.org This biocatalytic approach allows for the direct, one-step synthesis of chiral amines with high enantiomeric excess, as demonstrated in the synthesis of (R)- and (S)-3-amino-1-Boc-piperidine from 1-Boc-3-piperidone. beilstein-journals.org Optimization of such enzymatic reactions involves screening different enzymes and adjusting conditions like pH, temperature, and co-solvent concentrations to achieve complete conversion and high selectivity. beilstein-journals.org

The table below summarizes various synthetic strategies and conditions for piperidine derivatives, illustrating the diversity of approaches being developed and optimized.

Table 1: Synthetic Methodologies for Piperidine Derivatives

| Target / Intermediate | Key Reaction Step | Reagents / Catalyst | Solvent | Key Findings / Yield | Reference(s) |

|---|---|---|---|---|---|

| N-Substituted Piperidines | Reductive Amination | NaBH(OAc)₃ | Dichloroethane (DCE) | Mild, selective, and high yielding compared to other borohydride (B1222165) reagents. | researchgate.net |

| This compound | Reductive Amination | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Requires precise temperature control for scalability. | vulcanchem.com |

| Polysubstituted Piperidines | One-Pot Multicomponent Reaction | Zirconium tetrachloride | - | Highly atom-economic one-pot synthesis. | researchgate.net |

| Di- & Tri-substituted Piperidines | Intramolecular Cyclization | Ti(Oi-Pr)₄ | Hexafluoroisopropanol (HFIP) | Stereoselective preparation with simultaneous C-C and C-N bond formation. | researchgate.net |

| (R)-3-Amino-1-Boc-piperidine | Asymmetric Transamination | ω-transaminase (ATA-025-IMB), Isopropylamine | Buffer/DMSO | High conversion and enantiomeric excess (>99%) in a single step. | beilstein-journals.org |

| N-Aryl Piperidines | Buchwald-Hartwig Amination | Palladium catalyst | - | Efficient for coupling aryl halides with piperidines. | organic-chemistry.org |

| 4-Substituted Piperidines | Strecker-type Condensation | Aniline, HCN, then H₂SO₄ | - | Optimized multi-step procedure for functionalized piperidines. | researchgate.net |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound and its analogues is a growing priority within the chemical and pharmaceutical industries. The goal is to develop manufacturing processes that are more sustainable, safer, and environmentally benign. This involves a focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable resources where possible.

A key area of focus is the replacement of hazardous solvents and reagents. Traditional organic solvents contribute significantly to the environmental impact of a chemical process. Research has been directed towards using greener solvents, such as water or 2,2,2-trifluoroethanol (B45653) (TFE), which can in some cases accelerate reaction rates and be recovered and reused. ajchem-a.comorganic-chemistry.org For instance, a catalyst-free, one-pot reductive alkylation of amines has been developed using sodium borohydride in TFE, which offers high yields and avoids toxic by-products. organic-chemistry.org This method is a significant improvement over procedures requiring heavy metal catalysts or harsh reaction conditions.

The development of catalytic processes is central to green synthesis. Catalysts, by their nature, are used in small amounts and can be recycled and reused, thus minimizing waste. researchgate.net The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture. For example, SBA-16 catalysts have been shown to be highly durable and effective for Biginelli reactions to form piperidine-related structures, demonstrating negligible loss of activity over multiple cycles. researchgate.net Such processes have been evaluated using green chemistry metrics, achieving favorable values for Process Mass Intensity (PMI) and E-factor, which quantify the amount of waste generated per unit of product. researchgate.net

Biocatalysis represents a frontier in green chemistry, offering highly selective and efficient transformations under mild, aqueous conditions. The use of enzymes, such as ω-transaminases for the asymmetric synthesis of chiral amines like 3-aminopiperidine derivatives, exemplifies this approach. beilstein-journals.org These enzymatic methods avoid the need for chiral auxiliaries or resolutions, which often involve multiple steps and generate significant waste. The enzymes themselves are biodegradable and operate under environmentally friendly conditions.

Another principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are prime examples of atom-economical syntheses, as they combine several synthetic steps without isolating intermediates, thereby saving solvents, energy, and reducing waste. researchgate.netajchem-a.com

The table below highlights specific examples where green chemistry principles have been applied to the synthesis of piperidine derivatives.

Table 2: Application of Green Chemistry Principles in Piperidine Synthesis

| Green Chemistry Principle | Synthetic Application | Reagents / Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Use of Greener Solvents | Water-catalyzed reactions | Water as a catalyst/solvent | Avoids organic solvents, utilizes hydrogen bonding catalysis. | ajchem-a.com |

| Catalyst-Free Conditions | Reductive Alkylation | NaBH₄ in 2,2,2-trifluoroethanol (TFE) | Eliminates the need for metal catalysts, TFE is recoverable. | organic-chemistry.org |

| Biocatalysis | Asymmetric Synthesis of Chiral Amines | Immobilized ω-transaminases in buffer | High enantioselectivity, mild aqueous conditions, biodegradable catalyst. | beilstein-journals.org |

| Atom Economy | One-Pot Multicomponent Synthesis | ZrCl₄ catalysis | Combines multiple steps, reduces waste and solvent use. | researchgate.net |

| Recyclable Catalysis | Biginelli Reaction for Dihydropyrimidinones | SBA-16 catalysts | Catalyst is highly durable and can be reused over multiple cycles with minimal loss of activity. | researchgate.net |

| Replacing Hazardous Reagents | Fmoc Removal in Peptide Synthesis | 3-(Diethylamino)propylamine (DEAPA) | A viable, less hazardous alternative to piperidine. | rsc.org |

Interaction with Neurotransmitter Transporters

Monoamine transporters are critical regulatory proteins in the central nervous system, responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. The interaction of this compound with these transporters has been evaluated to determine its potential as a reuptake inhibitor.

Dopamine Transporter (DAT) Binding and Reuptake Inhibition Research

The dopamine transporter (DAT) is a primary target for psychostimulants and is implicated in various neurological and psychiatric conditions. Research into piperidine-based compounds has been a significant area of focus for developing DAT inhibitors. Studies on various 4-benzylpiperidine (B145979) carboxamides, for instance, have shown that structural features like the linker length and aromatic substituents are critical for DAT inhibition. While extensive research exists on the broader class of piperidine analogs and their affinity for DAT, specific binding and reuptake inhibition data for this compound are not detailed in the available literature. General findings indicate that the piperidine scaffold can be modified to produce potent and selective DAT ligands.

Serotonin Transporter (SERT) Binding and Reuptake Inhibition Research

The serotonin transporter (SERT) is the principal target for many antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs). The piperidine moiety is a common structural feature in various SERT ligands. Research on disubstituted piperidines has led to the discovery of potent dual inhibitors of SERT and other receptors. Human placental choriocarcinoma JAR cells, which endogenously express SERT, serve as a model for assessing the reuptake inhibition activity of various ligands, including piperazine (B1678402) and phenyltropane derivatives. However, specific quantitative data on the binding affinity and reuptake inhibition potency of this compound at SERT are not specified in the reviewed scientific literature.

Norepinephrine Transporter (NET) Binding and Reuptake Inhibition Research

The norepinephrine transporter (NET) is responsible for clearing norepinephrine from the synapse and is a target for drugs used to treat conditions like ADHD and depression. Many compounds with a piperidine core have been evaluated for their activity at NET. Research on novel piperidine analogues has often revealed a preference for inhibiting norepinephrine reuptake over other monoamines. For example, studies on pyran-based compounds have identified potent dopamine-norepinephrine reuptake inhibitors. Despite the recognized importance of the piperidine structure for NET interaction, specific binding and inhibition data for this compound remain uncharacterized in the available research.

Receptor Pharmacology and Ligand Binding Studies

Beyond transporters, the pharmacological profile of a compound is defined by its interactions with a range of receptor systems. G protein-coupled receptors (GPCRs) and sigma receptors are particularly important targets in drug discovery.

G Protein-Coupled Receptor (GPCR) Interaction Profiles

GPCRs are a vast family of membrane receptors involved in nearly every physiological process. The interaction of this compound with several specific GPCRs has been a subject of interest.

GHSR-1a: The growth hormone secretagogue receptor 1a (GHSR-1a), or the ghrelin receptor, is involved in metabolism and energy balance. It is known to form heterodimers with other GPCRs like the dopamine D2 receptor and the serotonin 5-HT2C receptor, which modulates its signaling. While the interaction of various ligands with GHSR-1a has been studied, specific data for this compound are not available.

Adenosine (B11128) A2A: The Adenosine A2A receptor plays a crucial role in the brain, often forming heteromers with dopamine D2 receptors, which creates an antagonistic interaction. This interaction is a key mechanism for the effects of substances like caffeine. Agonists of the A2A receptor have been shown to reduce dopamine release in the striatum. There is no specific literature detailing the binding profile of this compound at the Adenosine A2A receptor.

CB1 and CB2: The cannabinoid receptors CB1 and CB2 are central to the endocannabinoid system, with CB1 being abundant in the central nervous system and CB2 primarily in the immune system. They are targets for therapeutic agents aimed at pain, obesity, and neurodegenerative diseases. While numerous synthetic ligands have been developed for these receptors, some featuring complex amide structures, the affinity of this compound for CB1 or CB2 receptors has not been reported.

5-HT1A: The serotonin 1A receptor is a well-established target for anxiolytic and antidepressant drugs. Many 5-HT1A ligands are based on piperazine or piperidine structures. Functional studies often characterize these ligands as agonists, partial agonists, or antagonists. The specific interaction and functional activity of this compound at the 5-HT1A receptor are not documented in the current body of scientific literature.

Sigma-1 Receptor Ligand Characterization

The Sigma-1 receptor is a unique ligand-regulated chaperone protein, distinct from opioid receptors, involved in cellular modulation and implicated in various CNS disorders. The piperidine moiety is recognized as a critical structural feature for high-affinity binding to the Sigma-1 receptor, often conferring selectivity over the Sigma-2 subtype. Molecular modeling studies suggest that the protonated piperidine nitrogen forms a key salt bridge interaction within the receptor's binding pocket. Numerous piperidine derivatives have been synthesized and evaluated as potent Sigma-1 receptor ligands. However, the specific characterization of this compound as a Sigma-1 receptor ligand, including its binding affinity (Ki) and functional profile, is not available in the published research.

Enzyme Inhibition and Modulatory Mechanisms

The therapeutic potential of a compound is often linked to its ability to inhibit or modulate the activity of specific enzymes. The 3-aminopiperidine scaffold, a core feature of this compound, is a versatile structure found in numerous biologically active molecules. Research into analogous compounds has explored their effects on key enzymes involved in cellular signaling and lipid metabolism.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition Mechanisms

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell signaling, and gene transcription. cymitquimica.com It exists in two main isoforms, GSK-3α and GSK-3β, which share a high degree of homology within their kinase domains. nih.gov GSK-3 hyperactivity has been implicated as a potential causative factor in various pathologies, including neurodegenerative diseases and mood disorders, making its inhibition a significant therapeutic strategy. nih.gov

Inhibitors of GSK-3 typically function by competing with adenosine triphosphate (ATP) for its binding site in the catalytic domain of the enzyme. sigmaaldrich.com The mechanism involves the inhibitor molecule occupying the ATP pocket, thereby preventing the phosphorylation of downstream substrates. cymitquimica.comnih.gov The effectiveness of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating higher potency. sigmaaldrich.com For a compound like this compound, its potential as a GSK-3 inhibitor would be assessed based on its ability to fit into this ATP-binding cleft and interact with key amino acid residues. While specific inhibition data for this compound is not extensively documented in peer-reviewed literature, the evaluation of such a compound would follow these established principles of kinase inhibition.

Other Enzyme Targets and Biochemical Pathways (e.g., NAPE-PLD)

Beyond kinases, other enzymatic pathways are critical targets in drug discovery. One such enzyme is N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This enzyme is a zinc metallohydrolase responsible for the production of N-acylethanolamines (NAEs), a class of bioactive lipid mediators, by hydrolyzing N-acyl-phosphatidylethanolamines (NAPEs). uniprot.orgwikipedia.org NAEs, such as anandamide (B1667382) and oleoylethanolamide, are involved in regulating various physiological processes, and dysregulation of the NAPE-PLD pathway has been linked to metabolic and inflammatory conditions. researchgate.netgenecards.org

Inhibition of NAPE-PLD is a research area of interest for modulating NAE levels. researchgate.net Small molecule inhibitors have been developed that can block the enzyme's activity, and their efficacy is typically evaluated through in vitro enzymatic assays. researchgate.net The inhibitory activity of a compound against NAPE-PLD is determined by measuring the reduction in the formation of NAEs from a NAPE substrate. Although specific studies on the interaction between this compound and NAPE-PLD are not publicly available, its potential to modulate this pathway would be investigated using established biochemical methods.

In Vitro Pharmacological Assay Methodologies

To characterize the biological activity of a compound like this compound, a suite of in vitro pharmacological assays is employed. These assays are designed to measure the compound's binding affinity, functional effects on cells, and direct impact on enzyme activity.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor or enzyme target. The principle of this assay involves a competitive binding scenario between a radiolabeled ligand (a known molecule that binds to the target) and the unlabeled test compound.

The assay is typically performed using membrane preparations from cells that express the target of interest. These membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound. The amount of radioligand bound to the target is measured, and a decrease in bound radioactivity indicates that the test compound is competing for the same binding site. From this data, the IC50 value is calculated, which represents the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value can then be converted to an inhibition constant (Ki), which reflects the compound's binding affinity for the target.

| Target | Radioligand | Test Compound | Result (Ki) |

| GSK-3β | [³H]-Labeled Known Inhibitor | This compound | Data Not Available |

| NAPE-PLD | N/A (Typically assessed via activity assays) | This compound | Data Not Available |

| Histamine H3 Receptor | [¹²⁵I]-Iodoproxyfan | This compound | Data Not Available |

| Sigma-1 Receptor | [³H]-(+)-Pentazocine | This compound | Data Not Available |

Functional Cell-Based Assays (e.g., receptor activation, uptake inhibition)

Functional cell-based assays are crucial for determining whether a compound's binding to a target translates into a biological response. These assays measure the downstream consequences of the compound-target interaction within a living cell. Examples include assays for receptor activation, which can measure the production of second messengers like cyclic AMP (cAMP), or uptake inhibition assays, which quantify the blockage of neurotransmitter transporters.

For instance, to test for GSK-3 inhibition within a cellular context, researchers might use a cell line with a reporter gene system linked to a GSK-3-regulated pathway, such as Wnt/β-catenin signaling. mdpi.com Inhibition of GSK-3 would lead to the stabilization of β-catenin and subsequent activation of the reporter gene, which can be quantified. mdpi.com

| Assay Type | Cell Line | Measured Parameter | Result (e.g., EC50, % Inhibition) |

| Wnt/β-catenin Reporter Assay | HEK293 TOPflash | Luciferase Activity | Data Not Available |

| Neurotransmitter Uptake | Transfected HEK293 cells | [³H]-Neurotransmitter Uptake | Data Not Available |

| Receptor Activation (cAMP) | CHO-K1 (expressing target) | cAMP Accumulation | Data Not Available |

Biochemical Assays for Enzyme Activity

Biochemical assays directly measure the effect of a compound on the activity of a purified or recombinant enzyme in a cell-free system. These assays are essential for confirming direct enzyme inhibition and for studying the mechanism of inhibition.

For GSK-3, a typical biochemical assay involves incubating the recombinant enzyme with a specific substrate peptide, ATP (often radiolabeled [γ-³²P]ATP), and the test compound. The activity of the enzyme is determined by measuring the amount of phosphate (B84403) transferred to the substrate. An inhibitor would reduce the level of substrate phosphorylation in a concentration-dependent manner, from which an IC50 value can be derived. mdpi.com Similarly, NAPE-PLD activity can be measured using fluorogenic or mass spectrometry-based methods to quantify the rate of NAE production from a NAPE substrate in the presence and absence of an inhibitor. researchgate.net

| Enzyme | Substrate | Detection Method | Result (IC50) |

| Glycogen Synthase Kinase-3β (GSK-3β) | GS-2 peptide, [γ-³²P]ATP | Scintillation Counting | Data Not Available |

| N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) | Fluorogenic NAPE substrate | Fluorescence | Data Not Available |

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Piperidine (B6355638) Ring Substituents on Bioactivity and Selectivity

The piperidine ring serves as a versatile and crucial component in many biologically active compounds, and its substitution pattern significantly dictates both the potency and selectivity of its derivatives. nih.gov Modifications on this six-membered heterocyclic ring can alter the molecule's conformation, lipophilicity, and ability to interact with target proteins.

Research on compounds structurally related to piperine (B192125) has shown that substituents on the piperidine ring can fine-tune bioactivity. For instance, in a series of monoamine oxidase (MAO) inhibitors, the introduction of a 4-methyl group onto the piperidine ring resulted in a derivative with high inhibitory activity for MAO-B, achieving a selectivity value greater than 201. nih.gov In contrast, substituting the piperidine ring with a diethylamino group led to a compound with lower selectivity. nih.gov

Further studies on different piperidine-containing scaffolds have reinforced the importance of ring substitution. For example, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists, various N-substituents were explored, leading to the discovery of highly potent antagonists for both µ- and κ-opioid receptors. nih.gov The nature of these substituents was critical in defining the interaction with a lipophilic binding site distal to the nitrogen atom. nih.gov Similarly, the development of acetylcholinesterase (AChE) inhibitors, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, highlighted that the piperidine moiety is a key element that can be modified to enhance potency and selectivity. nih.gov

Unsaturation within the piperidine ring has also been shown to be a powerful modification. In one study on compounds targeting Trypanosoma cruzi, introducing a double bond into the piperidine ring led to a tenfold increase in potency compared to the saturated analog. dndi.org This suggests that the conformational rigidity or altered electronic state conferred by the unsaturation can be highly beneficial for biological activity. dndi.org

The electronic properties of substituents on aromatic rings attached to the piperidine core also play a significant role. Studies on 4-Azaindole-2-piperidine derivatives indicated a preference for electron-rich aromatic systems, as an electron-rich dimethoxy analog was moderately active, while an electron-deficient cyano analog was inactive. dndi.org

Table 1: Impact of Piperidine Ring Modifications on Bioactivity

| Scaffold/Series | Modification | Observed Effect | Citation |

|---|---|---|---|

| Piperine Derivatives (MAO Inhibitors) | 4-methyl substitution on piperidine | High inhibitory activity for MAO-B (Selectivity >201) | nih.gov |

| Piperine Derivatives (MAO Inhibitors) | N-butylamino side chain | Increased selectivity for MAO-B | nih.gov |

| Piperine Derivatives (MAO Inhibitors) | N-diethylamino group | Lower selectivity compared to n-butylamino | nih.gov |

| 4-Azaindole-2-piperidine Analogs | Introduction of unsaturation in piperidine ring | Ten-fold increase in potency | dndi.org |

| 4-Azaindole-2-piperidine Analogs | Electron-rich dimethoxy substituent on attached aromatic | Moderately active | dndi.org |

Role of the 2-Methoxyethyl Side Chain in Molecular Recognition

The 2-methoxyethyl side chain at the N-1 position of the piperidine ring is a key determinant of the molecule's physicochemical properties and its interaction with biological targets. This group can influence solubility, lipophilicity, and metabolic stability, and its ether oxygen can act as a hydrogen bond acceptor, providing a crucial anchor point within a receptor's binding pocket.

While direct studies on the 2-methoxyethyl group of 1-(2-Methoxyethyl)piperidin-3-amine are limited in the provided context, the principles of its role can be inferred from SAR studies on related N-substituted piperidines. Research on opioid antagonists based on the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold has established the existence of an important lipophilic binding site distal to the piperidine nitrogen. nih.gov The 2-methoxyethyl chain, with its combination of alkyl and ether functionalities, is well-suited to interact with such a pocket.

The length and composition of the linker between a core ring structure and a terminal group are often critical for optimal activity. For certain MAO-B inhibitors, the ideal linker length between an MDP ring and a nitrogen-containing heterocycle was found to be 2-5 carbons. nih.gov The 2-methoxyethyl group fits within this range, suggesting its potential to properly orient the piperidine core for effective binding.

Furthermore, simple substituent modifications on a parent ring have been shown to be highly effective for tuning binding affinity and selectivity. nih.gov The methoxy (B1213986) group, in particular, can engage in specific hydrogen bonding or dipolar interactions that may be absent in a simple alkyl chain, thereby enhancing molecular recognition and affinity.

Influence of Amine Group Modifications on Target Affinity

The primary amine at the 3-position of the piperidine ring is a critical functional group, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. Modification of this group is a common strategy in medicinal chemistry to modulate a compound's affinity, selectivity, and pharmacokinetic properties.

Studies on various aminobutyl-benzamide ligands have demonstrated that structural modifications in the amine portion can dramatically affect binding affinities for σ1 and σ2 receptors. nih.gov For instance, constraining the amine within a ring system or altering its basicity can lead to significant changes in receptor affinity and selectivity. nih.gov The introduction of a methyl group to an open-chain amine analog was found to improve affinity for both σ1 and σ2 subtypes, supporting the importance of a tertiary nitrogen for binding in that particular series. nih.gov

In the context of dopamine (B1211576) D2/D3 receptor ligands, functionalization of an amino group with different sulfonamide derivatives significantly improved D3 affinity. ebi.ac.uk This highlights how converting the primary amine into an amide or sulfonamide can introduce new interaction points and alter the electronic and steric profile of the molecule, thereby modulating its binding characteristics. ebi.ac.uk

The introduction of an amine group can also enhance biological activity. In one study, adding an amine group to the 3'-termini of an immunostimulating RNA duplex led to a discernible increase in its interferon-inducing activity. mdpi.com This demonstrates the general principle that the strategic placement and modification of amine groups are powerful tools for tuning the biological properties of a molecule. mdpi.com

Table 2: Effect of Amine Group Modification on Target Affinity

| Original Compound Class | Modification | Result | Citation |

|---|---|---|---|

| Aminobutyl-benzamides | Introduction of a methyl group to an open-ring amine | Improved affinity for both σ1 and σ2 subtypes | nih.gov |

| Dopamine Receptor Hybrid Agonist | Functionalization of amino group with sulfonamides | Significantly improved D3 affinity | ebi.ac.uk |

Stereochemical Implications in Structure-Activity Relationships

Stereochemistry is a fundamental aspect of molecular design, as the three-dimensional arrangement of atoms can drastically alter how a molecule fits into a chiral binding site on a biological target. For piperidine derivatives with one or more chiral centers, such as this compound (which is chiral at the C-3 position), the different stereoisomers can exhibit vastly different biological activities, potencies, and selectivities.

Research into a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists provides a direct example of this principle. In that work, two derivatives were resolved into their individual enantiomers to investigate their activities. nih.gov While only a limited stereochemical effect on opioid receptor selectivity was observed in this specific case, it underscores the importance of evaluating enantiomers separately. nih.gov

In other systems, the impact of stereochemistry is more pronounced. For instance, the trans-isoform of piperine was found to be the biologically active form for development into a series of antidepressant and antioxidant agents. nih.gov This highlights that the relative orientation of substituents on the piperidine ring is critical for achieving the desired biological effect. The development of potent and selective inhibitors often relies on identifying the specific enantiomer or diastereomer that possesses the optimal geometry for target engagement.

Scaffold Derivatization and Analog Development for Tuned Properties

The this compound structure represents a versatile scaffold that can be systematically modified to develop analogs with fine-tuned properties. Scaffold derivatization is a cornerstone of medicinal chemistry, allowing for the exploration of chemical space around a lead compound to optimize its activity, selectivity, and pharmacokinetic profile.

Numerous examples from the literature illustrate the power of this approach. In the development of MAO inhibitors, derivatives of piperine were synthesized with various side chains, revealing that an n-butylamino side chain enhanced selectivity for MAO-B. nih.gov Another study involved extending the structure-activity relationship for a rigid analog of an acetylcholinesterase inhibitor, finding that an isoindoline (B1297411) moiety could be replaced with an indanone moiety without a major loss of potency. nih.gov

The development of Chagas disease therapeutics from a 4-Azaindole-2-piperidine hit compound involved extensive medicinal chemistry efforts. dndi.org Modifications included altering substituents on the aromatic ring, introducing unsaturation into the piperidine ring, and changing the amide linkage, all in an effort to identify a potent and metabolically stable compound. dndi.org For dopamine receptor ligands, a hybrid template was explored by introducing additional heterocyclic rings as bioisosteric replacements for catechol hydroxyl groups, which had a significant impact on affinity and selectivity for the D3 versus the D2 receptor. ebi.ac.uk

These examples collectively demonstrate that a core scaffold, such as that of this compound, can be systematically derivatized at multiple positions—the piperidine ring, the N-1 side chain, and the 3-amine group—to generate a library of analogs with a wide range of biological activities and tuned properties. nih.govnih.govdndi.orgebi.ac.uk

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and other computational techniques are integral to modern drug discovery and are essential for optimizing lead compounds like this compound. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

The development of N-substituted piperazine (B1678402) derivatives as dual inhibitors of serotonin (B10506) and noradrenaline reuptake utilized such design principles. nih.gov By understanding the key interactions required for inhibiting amine transporters, analogs could be designed with improved properties. nih.gov

Similarly, SAR studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists helped to confirm the pure opioid antagonist pharmacophore nature of that particular structure. nih.gov This pharmacophore model, once established, can guide the design of new derivatives that fit the model, increasing the probability of synthesizing potent and selective compounds.

Lead optimization strategies often involve an iterative cycle of design, synthesis, and testing. For instance, in the development of dopamine D2/D3 receptor ligands, an initial hybrid template was systematically modified. ebi.ac.uk Functional groups on the agonist binding moiety were derivatized to modulate affinity and functional activity, a process that can be guided and rationalized by pharmacophore models. ebi.ac.uk These strategies allow for a more focused and efficient exploration of a compound series, ultimately leading to the identification of optimized clinical candidates.

Computational Chemistry and in Silico Modeling in Research

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. For 1-(2-Methoxyethyl)piperidin-3-amine, these calculations can predict a range of properties that govern its reactivity and intermolecular interactions.

DFT studies on related piperidine (B6355638) derivatives have been used to investigate structural and electronic properties. researchgate.net Such analyses for this compound would involve geometry optimization to find the lowest energy conformation, followed by the calculation of electronic descriptors. Key properties that can be determined include:

Charge Distribution: Calculating the partial atomic charges reveals the electron distribution across the molecule. This is critical for understanding electrostatic interactions with biological targets. The nitrogen atoms of the piperidine ring and the 3-amino group, along with the oxygen atom of the methoxyethyl group, are expected to be regions of negative electrostatic potential, making them key sites for hydrogen bonding.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

While specific DFT data for this compound is not publicly available, the methodologies are well-established. For instance, quantum mechanical calculations are often used to derive force field parameters for related heterocyclic systems like piperazine (B1678402), ensuring accuracy in subsequent molecular dynamics simulations. researchgate.net

Table 1: Representative Electronic Properties Calculable via Quantum Chemistry This table is illustrative of the types of data generated from quantum chemical calculations for a molecule like this compound.

| Property | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular forces |

| Atomic Partial Charges | Charge distribution on each atom | Highlights sites for electrostatic interactions |

Molecular Docking and Dynamics Simulations of Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand, such as this compound, interacts with a biological target at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial in virtual screening and for generating hypotheses about binding mechanisms. For example, docking studies on piperidine analogues have been instrumental in understanding their binding to targets like the dopamine (B1211576) transporter and various G-protein coupled receptors. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. This allows for the assessment of binding stability, the role of solvent molecules, and the conformational changes that occur upon binding. MD simulations of piperidine derivatives targeting the sigma-1 (σ1) receptor have revealed key interactions responsible for binding affinity. These studies often show that the protonated piperidine nitrogen forms a crucial salt bridge with acidic residues like glutamic acid (Glu) or aspartic acid (Asp) in the receptor's binding pocket.

In a hypothetical docking of this compound into a receptor active site, key interactions would likely involve:

The secondary amine of the piperidine ring (protonated at physiological pH) forming a salt bridge with a negatively charged amino acid residue.

The primary amine at the 3-position acting as a hydrogen bond donor or acceptor.

The methoxyethyl side chain engaging in hydrophobic or hydrogen bonding interactions within a specific sub-pocket of the receptor.

Table 2: Representative Data from Molecular Dynamics Simulations of a Piperidine Ligand Based on findings for analogous compounds targeting the σ1 receptor.

| Receptor Residue | Interaction Type | Interacting Ligand Moiety |

|---|---|---|

| Glu172 | Salt Bridge / Hydrogen Bond | Protonated Piperidine Nitrogen |

| Tyr103 | Hydrogen Bond | Protonated Piperidine Nitrogen |

| Phe107 | π-Cation Interaction | Protonated Piperidine Nitrogen |

| Leu105, Leu182 | Hydrophobic Interaction | Piperidine Ring / Ethyl Chain |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, untested compounds can be predicted.

For a series of piperidine derivatives, a QSAR model would be built using a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).

QSAR studies on piperidine derivatives have successfully modeled their activities for various endpoints, including anticancer effects and toxicity. tandfonline.comnih.govnih.gov For example, a study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors with multiple linear regression (MLR) to model their inhibitory activity against the Akt1 kinase. tandfonline.comnih.gov The resulting models can guide the design of new derivatives with enhanced potency.

A general form of a QSAR equation derived from MLR is: Activity = c0 + (c1 * D1) + (c2 * D2) + ... + (cn * Dn) Where 'Activity' is typically the logarithm of a biological measurement (e.g., pIC50), 'D' represents the descriptor values, and 'c' represents the regression coefficients.

Table 3: Example of a QSAR Model for Piperidine Derivatives This table is a representative example based on published QSAR studies on piperidine analogs. nih.gov

| Model Type | Statistical Method | Example Descriptors | Performance Metric (r²) |

|---|---|---|---|

| Toxicity vs. Aedes aegypti | Multiple Linear Regression (MLR) | Topological (e.g., ATSC2c, SpMax1_Bhv) | > 0.85 |

| Akt1 Inhibition | Genetic Algorithm - MLR | 3D-Autocorrelation (e.g., 3D-MORSE, RDF) | ~ 0.80 |

Virtual Screening and Ligand-Based Design Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For a molecule like this compound, it could be part of a virtual library screened against various receptors. The process involves docking each molecule from the library into the target's binding site and scoring them based on predicted binding affinity.

Ligand-based design is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. It assumes that molecules with similar structures are likely to have similar biological activities. Methodologies include:

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. A model could be built from a set of active piperidine analogues and then used to search for new scaffolds, including this compound, that match the pharmacophore.

3D Shape Similarity: This method searches for molecules that have a similar 3D shape and volume to a known active ligand.

The design of conformationally constrained piperidine analogues, such as bridged systems, is a sophisticated ligand-based strategy to improve affinity and selectivity by "pre-paying" the entropic cost of binding. nih.gov

pKa Prediction and Protonation State Modeling for Biological Relevance

The pKa value of a molecule indicates its state of protonation at a given pH. For drug-like molecules with amine groups, the pKa is a critical parameter as it determines the charge state at physiological pH (~7.4), which in turn affects solubility, cell permeability, and receptor interactions.

This compound has two basic nitrogen atoms: the secondary amine within the piperidine ring and the primary amine at the 3-position. Their respective pKa values will determine which site is more likely to be protonated. Computational methods can predict these pKa values with reasonable accuracy.

The protonation of the piperidine nitrogen is often crucial for biological activity. Studies on substituted piperidinium (B107235) salts have shown that protonation can significantly alter the conformational preferences of the molecule. nih.gov The resulting positive charge is frequently essential for forming a salt bridge with an acidic residue in a receptor binding site, an interaction that can be a primary driver of binding affinity. pharmaceutical-business-review.com Modeling the protonation state correctly is therefore a prerequisite for meaningful molecular docking and MD simulations.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. The piperidine ring, similar to cyclohexane, predominantly adopts a low-energy chair conformation. For this compound, the key conformational questions involve:

Ring Conformation: The piperidine ring will exist in a chair conformation. Boat or twist-boat conformers are significantly higher in energy unless forced by specific structural constraints. ias.ac.in

Substituent Orientation: The 3-amino group and the 1-(2-methoxyethyl) group can be in either an axial or equatorial position. The lowest energy conformation typically maximizes the number of bulky substituents in the more stable equatorial position to avoid steric clashes (1,3-diaxial interactions).

Side-Chain Conformation: The N-methoxyethyl substituent has rotational freedom around its C-C and C-O bonds, leading to numerous possible side-chain conformations.

Computational methods, such as molecular mechanics force fields or quantum chemical calculations, can be used to explore the potential energy surface of the molecule. researchgate.netnih.gov These studies can identify the global minimum energy conformer and the energy barriers between different conformers. Time-resolved spectroscopy studies on related molecules like N-methyl piperidine have even been used to explore the dynamics of ring transformations. rsc.org For this compound, the most stable conformer is predicted to be the chair form with the 3-amino group in an equatorial position. The large N-substituent will also preferentially adopt an equatorial position.

Table 4: Conformational Free Energy (-ΔG°) of Substituents on a Piperidinium Ring Illustrates the energetic preference for equatorial vs. axial positions. A positive value favors the equatorial position. Data adapted from studies on 4-substituted piperidinium salts. nih.gov

| Substituent (R) | -ΔG° (kcal/mol) in Piperidinium Salt | Favored Conformation |

|---|---|---|

| -CH₃ (Methyl) | 1.7 | Equatorial |

| -OH (Hydroxy) | -0.1 | Axial |

| -F (Fluoro) | -0.5 | Axial |

| -CO₂Et (Ethyl Ester) | 1.1 | Equatorial |

Advanced Analytical Characterization in Research Settings

High-Resolution Spectroscopic Techniques for Complex Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of organic molecules like 1-(2-Methoxyethyl)piperidin-3-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of a piperidine (B6355638) derivative, the protons on the piperidine ring exhibit characteristic chemical shifts and coupling patterns that can be used to determine their relative positions and stereochemistry. For instance, the protons on the carbon atoms adjacent to the nitrogen atom (C2 and C6) would appear at a different chemical shift compared to the other ring protons. The methoxyethyl substituent would also show distinct signals for the methoxy (B1213986) group and the ethyl chain protons.

Temperature-dependent NMR studies can be particularly insightful for analyzing the conformational behavior of the piperidine ring. Like cyclohexane, the piperidine ring can exist in chair conformations, and the substituents can occupy either axial or equatorial positions. By varying the temperature, it's possible to observe changes in the NMR spectrum that correspond to the interconversion between different conformers, allowing for the determination of the energy barriers between them. rsc.org For substituted piperidines, the preferred conformation is influenced by steric and electronic factors, including the potential for intramolecular hydrogen bonding. westernsydney.edu.au

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine H2, H6 | 2.79 | 47.0 |

| Piperidine H3 | 2.19 | 27.2 |

| Piperidine H4, H5 | 1.51 | 25.2 |

| Methoxyethyl CH₂-N | 2.5-2.7 | 58.0 |

| Methoxyethyl CH₂-O | 3.5-3.7 | 70.0 |

| Methoxy CH₃ | 3.3 | 59.0 |

Note: These are generalized predicted values for similar piperidine structures and may vary for the specific compound. wikipedia.org

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula of the compound. nih.gov

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation, characteristic fragment ions are produced. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule. For piperidine-containing compounds, common fragmentation pathways include cleavage of the bonds adjacent to the ring nitrogen and loss of substituents. nih.govmdpi.com The fragmentation pattern of this compound would be expected to show losses corresponding to the methoxyethyl group and the amine group.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Monoisotopic Mass | 158.1419 Da |

| [M+H]⁺ | 159.1492 m/z |

| [M+Na]⁺ | 181.1311 m/z |

Predicted values are based on the chemical structure. uni.lu

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration if it is chiral. For this compound, which has a chiral center at the 3-position of the piperidine ring, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of the (R) or (S) configuration. nih.govresearchgate.net This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Furthermore, X-ray crystallography is instrumental in studying the interactions of this compound with its biological target, such as a protein. By co-crystallizing the compound with the target protein, it is possible to obtain a detailed three-dimensional structure of the protein-ligand complex. nih.govfu-berlin.de This information is invaluable for understanding the binding mode of the ligand, identifying key interactions with amino acid residues in the binding site, and guiding further optimization of the compound's structure to improve its affinity and selectivity.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of compounds like this compound. Due to the basic nature of the amine groups, reversed-phase HPLC (RP-HPLC) is a common method for its analysis. nih.gov A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid or formic acid to improve peak shape.

For chiral compounds like this compound, chiral HPLC is necessary to separate the enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral column. google.comresearchgate.net The purity of the compound, including its enantiomeric purity, can be accurately determined by integrating the peak areas in the chromatogram. Preparative HPLC can be used to isolate larger quantities of the pure compound for further studies.

Table 3: Typical HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |

| Injection Volume | 10 µL |

These are general conditions and may require optimization for the specific compound.

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying specific impurities in a sample of this compound, especially those that may have arisen during its synthesis. thermofisher.comnih.gov Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of a drug substance. researchgate.net

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time information from the GC and mass spectral data from the MS for each separated component. This allows for the confident identification of impurities, even at very low levels. mdpi.com The choice of the GC column and temperature program is crucial for achieving good separation of the main compound from its potential impurities.

Advanced Methods for Metabolic Stability and Metabolite Identification in Research

In research settings, determining the metabolic stability of a compound like this compound is crucial for predicting its pharmacokinetic profile. Advanced in vitro models are employed to simulate the metabolic processes that occur in vivo. A primary method involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.govnih.govresearchgate.net

The piperidine ring, a core feature of this molecule, is susceptible to several metabolic transformations catalyzed by CYP450 enzymes. nih.govacs.org Common pathways include oxidation of the piperidine ring, which can lead to the formation of ketones, and N-dealkylation. nih.govacs.org For compounds containing a 4-aminopiperidine moiety, N-dealkylation is often a predominant metabolic route. acs.org The metabolic fate of piperidine derivatives can be complex, sometimes involving the formation of reactive intermediates like iminium ions. nih.gov These intermediates are highly electrophilic and unstable, making their direct detection challenging.

To identify such transient metabolites, researchers employ advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com A sophisticated strategy for identifying reactive metabolites involves the use of nucleophilic trapping agents in the in vitro incubation system. For instance, potassium cyanide (KCN) can be used to trap iminium ions formed during the metabolism of piperidine rings. mdpi.com The cyanide ion attacks the electrophilic iminium ion, forming a stable cyano-adduct. This stable adduct can then be readily separated and characterized by LC-MS/MS, providing definitive evidence of the transient metabolic pathway. mdpi.com

Table 1: Common Metabolic Reactions for Piperidine-Containing Compounds in Research Studies

| Metabolic Reaction | Description | Key Enzymes | Analytical Method |

|---|---|---|---|

| Ring Oxidation | Introduction of a hydroxyl or keto group onto the piperidine ring, often at the beta- or alpha-position. nih.gov | Cytochrome P450 (CYP450) nih.gov | LC-MS/MS |

| N-dealkylation | Cleavage of the N-alkyl or N-alkoxyethyl group from the piperidine nitrogen. acs.org | Cytochrome P450 (CYP450) acs.org | LC-MS/MS, GC-MS |

| Iminium Ion Formation | Oxidation at the carbon alpha to the piperidine nitrogen, forming a reactive iminium intermediate. nih.govmdpi.com | Cytochrome P450 (CYP450) nih.gov | LC-MS/MS with trapping agents (e.g., KCN) mdpi.com |

Chiral Resolution and Enantiomeric Purity Determination Methods

This compound possesses a chiral center at the C-3 position of the piperidine ring, meaning it exists as a pair of enantiomers. Distinguishing between and quantifying these enantiomers is critical in pharmaceutical research, as they can exhibit different pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and powerful technique for chiral resolution and the determination of enantiomeric purity. nih.gov

A significant analytical challenge with simple piperidine amines is that they lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors in HPLC systems. nih.govresearchgate.net To overcome this, a pre-column derivatization strategy is employed. This involves reacting the amine with a derivatizing agent that introduces a chromophoric group into the molecule. This enhances UV absorbance, allowing for sensitive detection. nih.gov

Detailed research on the closely related compound, piperidin-3-amine (B1201142), demonstrates effective methods that are applicable to its derivatives. One established method involves derivatization with para-toluenesulfonyl chloride (PTSC) in the presence of a base. nih.govresearchgate.net Another approach uses benzoyl chloride as the derivatizing agent. google.com The resulting derivatized enantiomers can then be resolved on a suitable chiral column, such as a polysaccharide-based CSP. The resolution between the two enantiomeric peaks is a key measure of the method's effectiveness, with a resolution value greater than 2.0 generally indicating a good separation. A study on PTSC-derivatized piperidin-3-amine achieved a resolution of over 4.0. nih.govresearchgate.net

Beyond chromatographic methods, kinetic resolution is another advanced technique used in research to separate enantiomers. This can involve using enzymes, such as lipases, or chiral catalysts that selectively react with one enantiomer over the other, allowing for the separation of the unreacted enantiomer from the newly formed product. nih.govgoogle.com

Table 2: Examples of Chiral HPLC Methods for the Analysis of Piperidin-3-amine Enantiomers

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Derivatizing Agent | para-Toluene sulfonyl chloride (PTSC) nih.govresearchgate.net | Benzoyl chloride google.com |

| Chiral Column | Chiralpak AD-H nih.govresearchgate.net | ChromTech CHIRAL-AGP google.com |

| Mobile Phase | 0.1% Diethyl amine in Ethanol nih.govresearchgate.net | 0.015mol/L Phosphate (B84403) aqueous solution-Isopropanol (99:1) google.com |

| Flow Rate | 0.5 mL/min nih.govresearchgate.net | 0.8 mL/min google.com |

| Detection (UV) | 228 nm nih.govresearchgate.net | 254 nm google.com |

| Reported Resolution | > 4.0 nih.govresearchgate.net | Not specified |

Applications in Chemical Biology and Drug Discovery Methodologies

Utilization as a Chemical Probe for Biological Pathway Elucidation

While direct studies naming 1-(2-methoxyethyl)piperidin-3-amine as a specific chemical probe are not prevalent, its core structure, 3-aminopiperidine, is integral to compounds designed to investigate biological pathways. For instance, peptide analogues incorporating a piperidine (B6355638) moiety have been synthesized to act as selective inhibitors for enzymes like the bacterial cysteine protease IdeS from Streptococcus pyogenes. nih.gov In such research, the piperidine structure serves to rigidify the peptide backbone, allowing for a more defined interaction with the target enzyme. nih.gov The introduction of the 1-(2-methoxyethyl) group would further modulate the physicochemical properties of such a probe, enhancing solubility and potentially introducing new interactions with the biological target, thereby helping to map the topology of enzyme active sites or receptor binding pockets. The conformational flexibility of the methoxyethyl substituent can be a key attribute for exploring and adapting to the steric and electronic environment of a binding site. vulcanchem.com

Contribution to Novel Pharmacophore Identification